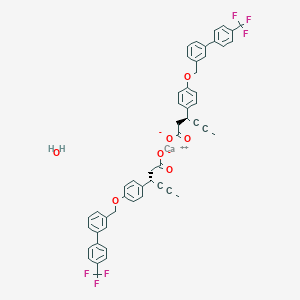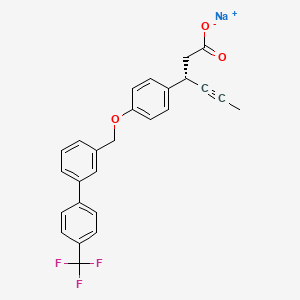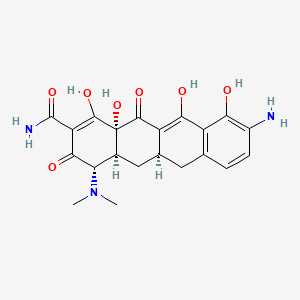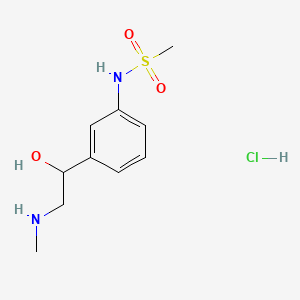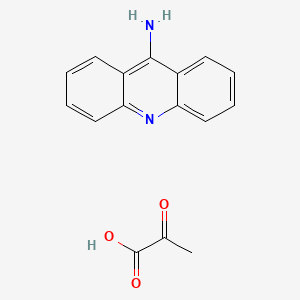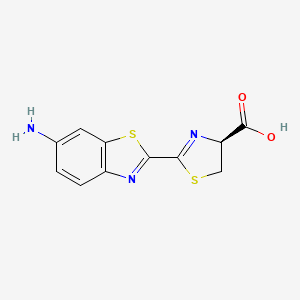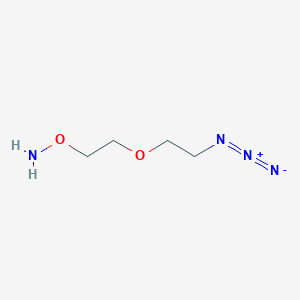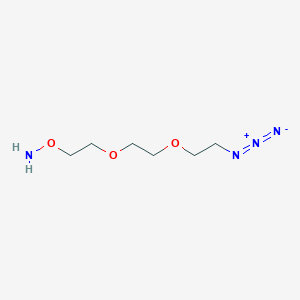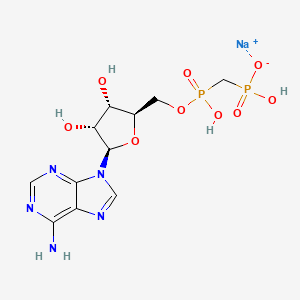
磷酰甲基膦酸腺苷酯
描述
腺苷 5'-亚甲基二磷酸是一种核苷二磷酸类似物。它是一种模拟天然存在的核苷酸结构的合成化合物。 这种化合物因其作为外切 5'-核苷酸酶 (CD73) 抑制剂的作用而备受关注,外切 5'-核苷酸酶是一种参与将腺苷单磷酸转化为腺苷的酶 .
科学研究应用
腺苷 5'-亚甲基二磷酸在科学研究中具有广泛的应用:
化学: 用作研究核苷酸类似物及其相互作用的模型化合物。
生物学: 作为外切 5'-核苷酸酶的抑制剂,使其在腺苷代谢和信号转导研究中非常有用。
医学: 研究了其在腺苷信号转导参与的疾病(如癌症和心血管疾病)中的潜在治疗应用。
作用机制
腺苷 5'-亚甲基二磷酸通过抑制外切 5'-核苷酸酶 (CD73) 的活性发挥作用。这种酶负责将腺苷单磷酸转化为腺苷,腺苷是一种关键的信号分子。 通过阻断这种转化,腺苷 5'-亚甲基二磷酸降低了腺苷的水平,从而调节各种生理过程,如炎症、免疫反应和肿瘤生长 .
类似化合物:
腺苷单磷酸: 一种参与能量转移和信号转导的天然存在的核苷酸。
腺苷二磷酸: 另一种天然存在的核苷酸,在细胞能量代谢中起着至关重要的作用。
腺苷三磷酸: 细胞中的主要能量载体。
独特性: 腺苷 5'-亚甲基二磷酸因其亚甲基而独一无二,该基团使其能够抵抗外切 5'-核苷酸酶的酶促降解。 这使其成为研究腺苷信号通路和开发潜在治疗剂的宝贵工具 .
生化分析
Biochemical Properties
Phosphomethylphosphonic acid adenosyl ester interacts with various enzymes and proteins. It has been found to interact with Glycogen synthase kinase-3 beta, Thymidylate kinase, Chemotaxis protein CheA, Insulin-like growth factor 1 receptor, Serine/threonine-protein kinase pim-1, Dihydroxyacetone kinase, Pantothenate kinase, Hexokinase-1, and Phosphoribosylglycinamide formyltransferase 2 . The nature of these interactions is primarily inhibitory, as the compound acts as a competitive inhibitor .
Cellular Effects
In cellular processes, Phosphomethylphosphonic acid adenosyl ester has significant effects. It influences cell function by inhibiting ATP-dependent reactions of oxidative phosphorylation . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Phosphomethylphosphonic acid adenosyl ester exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . It replaces the oxygen atom bridging the beta to the gamma phosphate in ATP, thereby inhibiting ATP-dependent reactions .
Metabolic Pathways
Phosphomethylphosphonic acid adenosyl ester is involved in metabolic pathways related to ATP-dependent reactions . It interacts with enzymes such as Glycogen synthase kinase-3 beta and Thymidylate kinase, potentially affecting metabolic flux or metabolite levels .
准备方法
合成路线和反应条件: 腺苷 5'-亚甲基二磷酸的合成通常涉及在特定条件下使腺苷与亚甲基二膦酸反应。 该过程需要仔细控制 pH 值和温度以确保正确形成二磷酸键 .
工业生产方法: 虽然工业生产方法的详细资料尚未广泛公布,但合成通常遵循与实验室方法类似的原理,只是规模更大。 这包括使用高纯度试剂和严格的质量控制措施,以确保最终产品的均一性和纯度 .
化学反应分析
反应类型: 腺苷 5'-亚甲基二磷酸主要由于亚甲基的存在而发生取代反应。 它还可以在酸性或碱性条件下参与水解反应 .
常用试剂和条件:
取代反应: 通常涉及亲核试剂,如氢氧根离子。
水解反应: 可在强酸或碱的存在下发生,导致二磷酸键断裂.
主要产物: 这些反应的主要产物包括腺苷单磷酸和亚甲基二膦酸 .
相似化合物的比较
Adenosine monophosphate: A naturally occurring nucleotide involved in energy transfer and signaling.
Adenosine diphosphate: Another naturally occurring nucleotide, playing a crucial role in cellular energy metabolism.
Adenosine triphosphate: The primary energy carrier in cells.
Uniqueness: Adenosine 5’-methylenediphosphate is unique due to its methylene group, which provides resistance to enzymatic degradation by ecto-5’-nucleotidase. This makes it a valuable tool for studying adenosine signaling pathways and developing potential therapeutic agents .
属性
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O9P2/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCWZBFDIYXLAA-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3768-14-7 | |
| Record name | α,β-Methylene-ADP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine 5'-methylenediphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine 5'-methylenediphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03148 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine 5'-[hydrogen (phosphonomethyl)phosphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.,.BETA.-METHYLENE ADENOSINE 5'-DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2A5439OE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)

